

# Thermochemistry of Azoethane Decomposition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of **azoethane** (CH<sub>3</sub>CH<sub>2</sub>N=NCH<sub>2</sub>CH<sub>3</sub>). **Azoethane** serves as a critical model compound for understanding the thermal stability of azo compounds and is a valuable source of ethyl radicals for various chemical studies. This document details the kinetics of its unimolecular decomposition, the subsequent reactions of the resulting radicals, and the experimental methodologies employed in these investigations.

# **Primary Unimolecular Decomposition**

The thermal decomposition of **azoethane** is a classic example of a unimolecular reaction, proceeding via the cleavage of the C-N bonds to produce two ethyl radicals and a molecule of nitrogen gas.[1] This primary decomposition pathway is the rate-determining step in the overall process.

Reaction:  $CH_3CH_2N=NCH_2CH_3(g) \rightarrow 2 CH_3CH_2(g) + N_2(g)$ 

The kinetics of this reaction have been studied in the gas phase over a range of temperatures and pressures. The reaction is found to follow first-order kinetics.

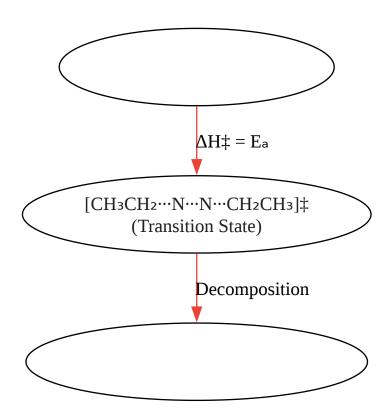
#### **Kinetic Data**

The Arrhenius parameters for the unimolecular decomposition of **azoethane** have been determined experimentally. The following table summarizes the key kinetic data.



Parameter	Value	Units	Reference
Activation Energy (E <sub>a</sub> )	213.4 ± 4.2	kJ/mol	(Péter, Ács, & Huhn, 1984)
Pre-exponential Factor (A)	1016.1	S <sup>-1</sup>	(Péter, Ács, & Huhn, 1984)
Rate Constant (k) at 550 K	1.1 x 10 <sup>-4</sup>	S <sup>-1</sup>	(Calculated)

Note: The rate constant at 550 K was calculated using the Arrhenius equation:  $k = A * exp(-E_a/RT)$  with R = 8.314 J/(mol · K).



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# **Thermochemical Data**

A complete thermochemical analysis of the decomposition requires the standard enthalpies of formation ( $\Delta Hf^{\circ}$ ) of the reactant and products. While reliable data is available for the products,



there is a notable absence of a well-established experimental value for the standard enthalpy of formation of gaseous **azoethane** in the literature.

Compound	Formula	State	ΔHf° (kJ/mol)	Reference
Ethyl Radical	СН₃СН₂∙	gas	119.86 ± 0.28	(Active Thermochemical Tables, 2023)
Nitrogen	N <sub>2</sub>	gas	0	(by definition)
Azoethane	CH3CH2N=NCH2 CH3	gas	Data not available	

Due to the lack of the standard enthalpy of formation for **azoethane**, a precise calculation of the standard enthalpy of reaction ( $\Delta H^{\circ}rxn$ ) for its decomposition is not possible at this time. This represents a key data gap in the thermochemistry of this compound.

# **Secondary Reactions of Ethyl Radicals**

The ethyl radicals produced in the primary decomposition are highly reactive and undergo subsequent reactions, primarily recombination and disproportionation.

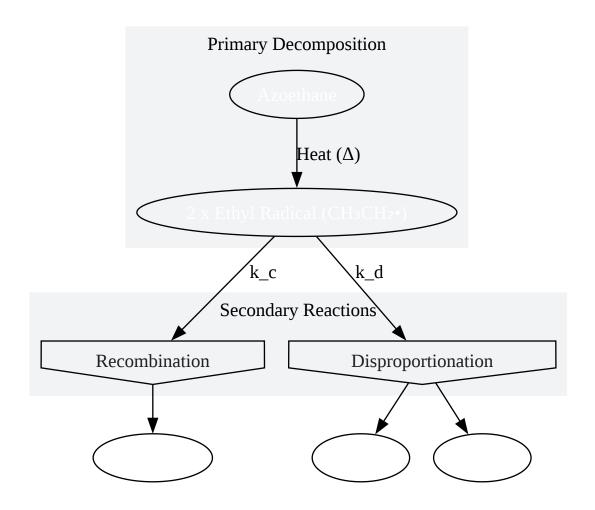
Recombination:  $2 \text{ CH}_3\text{CH}_2 \bullet (g) \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3(g)$  (n-butane)

Disproportionation:  $2 CH_3CH_2 \bullet (g) \rightarrow CH_3CH_3(g)$  (ethane)  $+ CH_2 = CH_2(g)$  (ethene)

The ratio of the rate constants for disproportionation to recombination (kd/kc) is an important parameter that determines the product distribution. For ethyl radicals, this ratio is relatively constant over a range of temperatures.



Reaction	Products	Rate Constant (k) at 298 K (cm³/molecule· s)	kd/kc	Reference
Recombination	n-butane	~1 x 10 <sup>-10</sup>	0.14	(Gibbons & Simons, 1975)
Disproportionatio n	Ethane + Ethene	~1.4 x 10 <sup>-11</sup>	(Gibbons & Simons, 1975)	



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# **Experimental Protocols**

The kinetic and thermochemical data for **azoethane** decomposition are primarily obtained from gas-phase pyrolysis experiments. A general experimental workflow is outlined below.



### **Pyrolysis Reactor Setup**

- Reactor: A static or flow reactor made of quartz is typically used to minimize surface reactions. The reactor is housed in a furnace to maintain a constant and uniform temperature.
- Pressure and Temperature Control: The pressure within the reactor is controlled using a vacuum line and a pressure transducer. The temperature is monitored by thermocouples placed along the reactor.
- Sample Introduction: A known amount of azoethane is introduced into the reactor. In a static system, this is done by expanding a measured pressure of the vapor into the heated vessel.
   In a flow system, a carrier gas (e.g., nitrogen) is saturated with azoethane vapor and passed through the reactor.

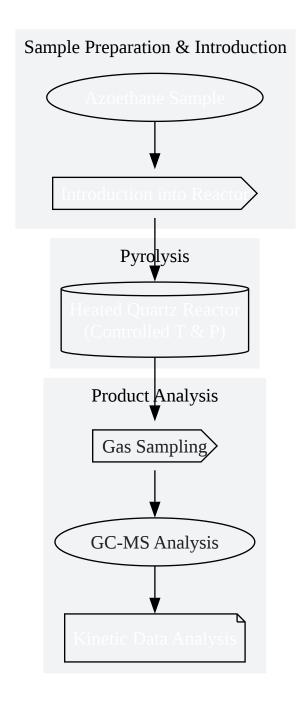
## **Product Analysis**

- Gas Chromatography (GC): The reaction mixture is periodically sampled and analyzed by gas chromatography. A flame ionization detector (FID) is commonly used for the quantitative analysis of hydrocarbons (ethane, ethene, butane), while a thermal conductivity detector (TCD) is used for nitrogen.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is employed to identify the reaction products and confirm their structures.

## **Kinetic Analysis**

The rate of decomposition is determined by monitoring the disappearance of **azoethane** or the formation of nitrogen as a function of time. For a first-order reaction, a plot of  $ln([Azoethane]_0/[Azoethane]_t)$  versus time will yield a straight line with a slope equal to the rate constant (k). The Arrhenius parameters are then determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.





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## Conclusion

The thermal decomposition of **azoethane** is a well-characterized unimolecular reaction that serves as a clean source of ethyl radicals. The kinetics of the primary decomposition are well-defined by the Arrhenius parameters. The subsequent recombination and disproportionation reactions of the ethyl radicals determine the final product distribution. A significant gap in the



available data is the standard enthalpy of formation of **azoethane**, which hinders a complete thermochemical analysis of the decomposition process. Further experimental or high-level computational studies are required to determine this important thermochemical property.

#### References:

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- 1. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
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